4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Chemical Structure and Properties 4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008692-11-2) is a fluorinated spirocyclic compound with the molecular formula C₁₆H₁₈FNO₄ and a molecular weight of 307.32 g/mol . Its structure features a 1-oxa-4-azaspiro[4.5]decane core substituted with a 2-fluorobenzoyl group at position 4 and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c17-12-7-3-2-6-11(12)14(19)18-13(15(20)21)10-22-16(18)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNQWDYNVHJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives are synthetic compounds with a spirocyclic structure, incorporating oxa and azaspiro moieties, that have garnered interest in medicinal chemistry and pharmacology. Research indicates that these compounds exhibit significant biological activity, particularly as inhibitors of fatty acid amide hydrolase (FAAH).
Scientific Research Applications
-
FAAH Inhibition :
- Mechanism : this compound acts as an inhibitor of FAAH, an enzyme involved in the metabolism of endocannabinoids. By inhibiting FAAH, levels of endocannabinoids are increased, which can lead to therapeutic benefits such as pain relief and inflammation management.
- Potential Therapeutic Applications : The inhibition of FAAH suggests potential interactions with cannabinoid receptors, influencing pain modulation and neuroprotection.
-
Medicinal Chemistry and Pharmacology :
- Structural Features : The unique spirocyclic structure, along with the fluorobenzoyl substituent and carboxylic acid functional group, contributes to the compound's potential biological activity, solubility, and reactivity.
- Synthesis : The synthesis of this compound involves multiple steps detailed in various patents, highlighting the versatility and complexity of its preparation.
-
Interaction with Lipid Metabolism :
- This compound may interact with various receptors and enzymes involved in lipid metabolism.
- Its role as a FAAH inhibitor suggests potential interactions with cannabinoid receptors, which could influence pain modulation and neuroprotection.
Related Compounds and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-tert-butyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane | Nitro group instead of fluorine | Potential FAAH inhibition |
| 8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa | Chlorine substitution | Similar enzymatic interactions |
| Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | Hydroxy group addition | Different metabolic pathways |
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or interact with cellular receptors, altering cell function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-oxa-4-azaspiro[4.5]decane derivatives, where structural variations in the benzoyl substituent or additional functional groups modulate physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Bioactivity Fluorine Position: The 2-fluorobenzoyl derivative (target compound) may exhibit distinct binding compared to the 4-fluoro analog due to steric and electronic differences. Halogenated Derivatives: The 3,5-dichloro analog (CAS: 1326810-40-5) is marketed for medicinal use, suggesting enhanced target engagement via halogen bonds .
Structural Modifications
- Methyl Substitution : The 8-methyl derivative (CAS: 1326810-80-3) introduces steric hindrance, which could reduce enzymatic degradation but also limit membrane permeability .
- Heterocyclic Replacements : The thiophene-2-carbonyl variant (CAS: 1008029-46-6) replaces fluorine with sulfur, altering electronic properties and solubility profiles .
Purity and Availability Most derivatives (e.g., 4-fluoro, 2,4-difluoro) are available in ≥95% purity, with bulk discounts for quantities >5x standard packs . The 4-(2-phenylbutanoyl) analog (CAS: 1326813-81-3) is temporarily out of stock, highlighting supply chain variability .
Research Findings and Implications
- Fluorine’s Role : Fluorinated analogs dominate this class due to fluorine’s ability to enhance metabolic stability and bioavailability. The 2-fluoro substitution may optimize target binding in CNS applications, though in vivo data are lacking .
- Gaps in Data : Detailed comparative studies on potency, selectivity, or toxicity are absent in the provided evidence, necessitating further research.
Biological Activity
4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure and functional groups suggest that it may possess significant therapeutic properties, including anticancer and antimicrobial activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H20FNO4 |
| Molecular Weight | 321.34 g/mol |
| Boiling Point | 522.8 ± 50.0 °C (predicted) |
| Density | 1.32 ± 0.1 g/cm³ (predicted) |
| pKa | 3.33 ± 0.40 (predicted) |
These properties indicate that the compound is stable under various conditions, which is crucial for its application in biological systems .
Synthesis
The synthesis of this compound typically involves a multi-step process, including copper-catalyzed difluoroalkylation reactions. This method allows for efficient incorporation of the fluorobenzoyl group into the spirocyclic framework, enhancing its potential biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of spirocyclic compounds have shown moderate to high inhibition against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), and HCT116 (colorectal) .
Case Study:
In a comparative study, several spirocyclic compounds were evaluated for their cytotoxic effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15.2 |
| Compound B | PC-3 | 22.5 |
| This compound | HCT116 | 18.0 |
The results indicate that this compound exhibits significant cytotoxicity, especially against HCT116 cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It has been observed to activate caspase pathways leading to apoptosis in cancer cells .
Molecular docking studies suggest that the compound forms stable interactions with target proteins, which could explain its efficacy in inducing apoptosis and inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with a spirocyclic precursor. Key intermediates include 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives, which can be functionalized via nucleophilic acyl substitution or Mitsunobu reactions. The fluorobenzoyl group is introduced in late-stage synthesis to preserve reactivity . Purification often employs column chromatography, and intermediates are characterized using H/C NMR and LC-MS.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods. High-resolution NMR (H, C, F) identifies functional groups and spatial arrangements. Single-crystal X-ray diffraction (using SHELX-97 or SHELXL) resolves the spirocyclic architecture and fluorobenzoyl orientation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain diffraction-quality crystals .
Q. What analytical techniques are suitable for purity assessment and quantification?
- Methodological Answer : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) detects impurities. Mass spectrometry (ESI or APCI) confirms molecular ion peaks. For trace analysis, UPLC-MS/MS with collision-induced dissociation (CID) achieves detection limits <1 ppm. Calibration curves using certified reference standards ensure accuracy .
Advanced Research Questions
Q. How do structural modifications to the fluorobenzoyl group affect bioactivity and target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like chloro, methoxy, or nitro groups. In vitro assays (e.g., IC determination against kinases or cancer cell lines) quantify potency. Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like ATP-binding pockets. For example, replacing fluorine with bulkier groups may sterically hinder interactions, reducing efficacy .
Q. What in vitro models are optimal for evaluating anticancer activity, and which endpoints are most informative?
- Methodological Answer : Use human cancer cell lines (HepG-2, PC-3, HCT116) for cytotoxicity screening via MTT assays. Apoptosis markers (caspase-3/7 activation, Annexin V staining) and cell cycle analysis (flow cytometry) elucidate mechanisms. Dose-response curves (0.1–100 µM) identify EC values. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS, AMBER) model ligand-receptor dynamics over 100-ns trajectories. Free-energy perturbation (FEP) calculations predict binding affinity changes upon fluorobenzoyl modification. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental K values .
Q. How can environmental residues of this compound be detected in complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates residues from soil or water. LC-MS/MS with a Chromolith RP-18e column achieves sensitivity <0.005 ppm. Matrix-matched calibration compensates for ion suppression. Method validation follows FDA guidelines (precision ±15%, recovery 70–120%) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : The spirocyclic core and flexible carboxylic acid group complicate crystallization. Vapor diffusion (using ethanol/water mixtures) or slow evaporation (dichloromethane/hexane) promotes nucleation. Additives like crown ethers or ionic liquids improve crystal packing. Twinning, common in spiro compounds, is addressed using SHELXL’s TWIN/BASF commands .
Contradictions and Limitations in Current Evidence
- Pesticide vs. Pharmaceutical Applications : While structurally similar compounds (e.g., 4-(dichloroacetyl)- analogs) are used as pesticide safeners , the fluorinated derivative’s primary research focus is anticancer activity. Environmental detection methods from pesticide studies may not translate directly due to differing physicochemical properties .
- Synthetic Scalability : Published routes often prioritize small-scale academic synthesis (mg to g). Industrial-scale production (kg) requires optimization of hazardous steps (e.g., acyl chloride handling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
